molecular formula C10H13NO3 B13953178 3-(2-Amino-1-hydroxyethyl)phenyl acetate CAS No. 769873-06-5

3-(2-Amino-1-hydroxyethyl)phenyl acetate

Cat. No.: B13953178
CAS No.: 769873-06-5
M. Wt: 195.21 g/mol
InChI Key: WSBVRODCMDOKCH-UHFFFAOYSA-N
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Description

3-(2-Amino-1-hydroxyethyl)phenyl acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxyethyl)phenyl acetate typically involves the esterification of 3-(2-Amino-1-hydroxyethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-hydroxyethyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: The major product is 3-(2-Amino-1-oxoethyl)phenyl acetate.

    Reduction: The major product is 3-(2-Aminoethyl)phenyl acetate.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted phenyl acetates.

Scientific Research Applications

3-(2-Amino-1-hydroxyethyl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-hydroxyethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-1-hydroxyethyl)phenol: Lacks the acetate group but has similar functional groups.

    3-(2-Hydroxyethyl)phenyl acetate: Lacks the amino group but has similar ester and hydroxyethyl groups.

    3-(2-Aminoethyl)phenyl acetate: Lacks the hydroxyethyl group but has similar amino and ester groups.

Uniqueness

3-(2-Amino-1-hydroxyethyl)phenyl acetate is unique due to the presence of both amino and hydroxyethyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above

Properties

CAS No.

769873-06-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[3-(2-amino-1-hydroxyethyl)phenyl] acetate

InChI

InChI=1S/C10H13NO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5,10,13H,6,11H2,1H3

InChI Key

WSBVRODCMDOKCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(CN)O

Origin of Product

United States

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